molecular formula C14H12O3 B6396199 2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261979-04-7

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6396199
CAS RN: 1261979-04-7
M. Wt: 228.24 g/mol
InChI Key: AJNWJOKFWDGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, is a chemical compound derived from the phenylacetic acid family that can be used for a variety of scientific applications. It is a colorless solid that is readily soluble in water and is used in research labs for a variety of experiments.

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, can be used for a variety of scientific research applications. It can be used as a reagent in organic synthesis reactions, such as the synthesis of pharmaceuticals and other chemicals. It can also be used in the synthesis of dyes, pigments, and other compounds. It can also be used as a catalyst in various reactions, such as the hydrolysis of esters. It is also used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, is not well understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids and other compounds. It is also believed to act as an antioxidant, protecting cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to reduce inflammation. It has also been shown to have anti-tumor activity, and to have a protective effect against certain types of cancer. In addition, it has been shown to have anti-diabetic effects, and to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, has a number of advantages and limitations for lab experiments. It is a relatively stable compound, and is readily soluble in water. It is also relatively inexpensive, and can be easily synthesized in the lab. However, it is also a relatively weak acid, and can be easily hydrolyzed in the presence of water or other solvents.

Future Directions

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, has potential for a variety of future applications. It could be used in the development of new pharmaceuticals or other chemicals. It could also be used in the synthesis of new materials, such as polymers or other compounds. It could also be used in the development of new catalysts or other compounds. Finally, it could be used in the development of new treatments for diseases, such as cancer or diabetes.

Synthesis Methods

2-(2-Hydroxyphenyl)-6-methylbenzoic acid, 95%, can be synthesized using a variety of methods, including direct synthesis from phenylacetic acid, or by the reaction of 2-hydroxybenzoic acid with a methyl group. The direct synthesis method involves the reaction of phenylacetic acid with an aryl halide in the presence of a base. The methylation reaction involves the reaction of 2-hydroxybenzoic acid with a methyl group in the presence of a base.

properties

IUPAC Name

2-(2-hydroxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWJOKFWDGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688664
Record name 2'-Hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-04-7
Record name 2'-Hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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